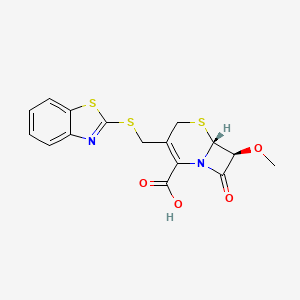

trans-Cephalosporin

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C16H14N2O4S3 |

|---|---|

Molekulargewicht |

394.5 g/mol |

IUPAC-Name |

(6R,7S)-3-(1,3-benzothiazol-2-ylsulfanylmethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C16H14N2O4S3/c1-22-12-13(19)18-11(15(20)21)8(6-23-14(12)18)7-24-16-17-9-4-2-3-5-10(9)25-16/h2-5,12,14H,6-7H2,1H3,(H,20,21)/t12-,14+/m0/s1 |

InChI-Schlüssel |

DDIGEYGVQXHQTC-GXTWGEPZSA-N |

Isomerische SMILES |

CO[C@@H]1[C@@H]2N(C1=O)C(=C(CS2)CSC3=NC4=CC=CC=C4S3)C(=O)O |

Kanonische SMILES |

COC1C2N(C1=O)C(=C(CS2)CSC3=NC4=CC=CC=C4S3)C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Unconventional Stereochemistry of trans-Cephalosporins: A Technical Deep Dive into Their Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Naturally occurring cephalosporins universally possess a cis-stereochemistry at the C6 and C7 positions of their core β-lactam ring, a feature long considered essential for their antibacterial activity. However, the synthetic exploration of the diastereomeric trans-cephalosporins has unveiled a fascinating and nuanced landscape of biological activity and potential therapeutic applications. While generally exhibiting reduced antibacterial efficacy compared to their cis-counterparts, particularly against Gram-negative bacteria, trans-cephalosporins are emerging as valuable tools in diagnostics and as probes to understand the intricacies of β-lactamase-mediated resistance. This technical guide provides a comprehensive overview of the discovery, synthetic origins, and unique characteristics of trans-cephalosporins, presenting key data, experimental methodologies, and the underlying mechanistic principles for researchers in the field.

Discovery and Origin: A Tale of Synthetic Innovation

Unlike their naturally occurring cis-isomers, which were first isolated from the fungus Acremonium strictum, trans-cephalosporins are products of deliberate chemical synthesis. The exploration of these unconventional stereoisomers arose from the desire to understand the structure-activity relationships (SAR) of the cephalosporin nucleus and to potentially overcome emerging resistance mechanisms. The initial hypothesis was that altering the stereochemistry at the C6 and C7 positions would significantly impact the interaction of these antibiotics with their primary targets, the penicillin-binding proteins (PBPs), as well as their susceptibility to hydrolysis by β-lactamase enzymes.

The existence and differential activity of trans-cephalosporins are exemplified by the second-generation oral cephalosporin, cefprozil, which exists as a mixture of cis- and trans-diastereomers in approximately a 9:1 ratio.[1] This commercial use of a trans-isomer, albeit as the minor component, underscores the biological relevance of this stereochemical class.

Synthesis of trans-Cephalosporins: Navigating Stereochemical Challenges

The synthesis of trans-cephalosporins necessitates stereocontrolled methods that favor the formation of the thermodynamically less stable trans product over the kinetically preferred cis isomer. The primary strategies involve either the epimerization of existing cis-cephalosporins or the diastereoselective synthesis of the β-lactam ring.

Epimerization of 7-Amino- and 7-Acylamino-cephalosporins

One approach to obtaining trans-cephalosporins involves the epimerization of the more readily available cis-isomers. This can be achieved under specific basic or acidic conditions that promote the inversion of the stereocenter at C7. The process typically involves the formation of an intermediate that allows for the reprotonation from the opposite face of the molecule.

Diastereoselective Synthesis of the β-Lactam Ring

A more direct route to trans-β-lactams, the core of trans-cephalosporins, is through stereoselective synthesis. The Staudinger cycloaddition, a [2+2] cycloaddition of a ketene and an imine, is a foundational method for β-lactam synthesis. By carefully selecting the reactants, solvents, and reaction conditions, the stereochemical outcome can be influenced to favor the trans product. For instance, certain reaction conditions, such as the use of polar solvents like chlorobenzene under microwave irradiation, have been shown to favor the formation of trans-β-lactams.[2]

More advanced catalytic methods have also been developed to achieve high diastereoselectivity for trans-β-lactams. One such method employs a phosphonium fluoride precatalyst that activates the nucleophile and directs the reaction to yield high ratios of the trans-isomer.[3]

Quantitative Analysis of Biological Activity

The stereochemical difference between cis- and trans-cephalosporins has a profound impact on their biological activity. Quantitative data comparing the two isomers is crucial for understanding their potential applications.

Antibacterial Activity: A Comparative Analysis

Generally, trans-cephalosporins exhibit lower antibacterial activity than their corresponding cis-isomers. This is particularly evident against Gram-negative bacteria. For example, the cis-isomer of cefprozil demonstrates a six-fold greater activity against Gram-negative bacteria compared to its trans-isomer.[1] However, the activity of the two isomers against Gram-positive bacteria is often comparable.[1]

| Isomer | Bacterial Type | Relative Activity |

| cis-Cefprozil | Gram-negative | ~6x higher than trans |

| trans-Cefprozil | Gram-negative | ~1x |

| cis-Cefprozil | Gram-positive | Similar to trans |

| trans-Cefprozil | Gram-positive | Similar to cis |

| Table 1: Relative antibacterial activity of cefprozil isomers.[1] |

Interaction with Penicillin-Binding Proteins (PBPs) and β-Lactamases

The antibacterial activity of cephalosporins is mediated by their ability to inhibit PBPs, enzymes essential for bacterial cell wall synthesis. The reduced activity of trans-cephalosporins is likely due to a less favorable binding orientation within the active site of PBPs compared to the natural cis-configuration.

Conversely, the altered stereochemistry of trans-cephalosporins can render them poor substrates for β-lactamases, the primary mechanism of bacterial resistance to β-lactam antibiotics. This property makes them interesting candidates for diagnostic applications, such as in the design of fluorogenic probes to detect the presence of specific β-lactamases like carbapenemases.

Experimental Protocols

General Protocol for the Separation of cis- and this compound Isomers by HPLC

High-performance liquid chromatography (HPLC) is the primary method for the separation and quantification of cis- and this compound isomers.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is employed. The pH of the aqueous phase and the proportion of the organic modifier are critical for achieving optimal separation.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the cephalosporin is commonly used.

-

Gradient: An isocratic or gradient elution can be used, depending on the complexity of the mixture and the resolution required.

Example Mobile Phase for Cefprozil Isomer Separation: A gradient elution with a mobile phase consisting of acetonitrile and a phosphate buffer at a specific pH has been shown to effectively separate the cis and trans isomers of cefprozil.[4]

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the stereochemistry of cephalosporins. The coupling constants between the protons at C6 and C7 are diagnostic for the cis or trans configuration. In cis-cephalosporins, the coupling constant (³JH6-H7) is typically around 5 Hz, whereas in trans-cephalosporins, a smaller coupling constant of around 2 Hz is expected. 2D NMR techniques such as COSY and NOESY can further confirm the spatial relationship between these protons.

Mechanism of Action and Signaling Pathways

The fundamental mechanism of action of trans-cephalosporins remains the same as their cis-counterparts: the inhibition of bacterial cell wall synthesis through the acylation of the active site serine of PBPs. The β-lactam ring mimics the D-Ala-D-Ala moiety of the peptidoglycan substrate, leading to the formation of a stable, inactive covalent adduct with the PBP.

To date, no specific signaling pathways have been identified that are uniquely modulated by trans-cephalosporins. Their biological effects appear to be confined to the well-established mechanism of PBP inhibition, with their altered efficacy stemming from stereochemically-driven differences in binding affinity and susceptibility to resistance enzymes.

Future Perspectives

The study of trans-cephalosporins, while still a niche area, holds significant potential. Their reduced antibacterial activity but potential resistance to β-lactamases makes them intriguing scaffolds for the development of novel diagnostics for detecting antibiotic-resistant bacteria. Furthermore, a deeper understanding of how the trans stereochemistry affects interaction with PBPs and β-lactamases could inform the design of novel β-lactam antibiotics that can evade common resistance mechanisms. Continued exploration of the synthetic routes to these unconventional stereoisomers and detailed quantitative analysis of their biological activities will be crucial in unlocking their full potential in both research and clinical settings.

References

Elucidation of the trans-Cephalosporin Chemical Structure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed in the elucidation of the chemical structure of trans-cephalosporins. These synthetic stereoisomers of the widely used β-lactam antibiotics are of growing interest in drug development, particularly for their potential in creating targeted therapeutic and diagnostic agents. This document details the key experimental protocols, presents quantitative data in structured tables, and utilizes diagrams to illustrate the logical workflows involved in their structural characterization.

Introduction to trans-Cephalosporins

Cephalosporins are a class of β-lactam antibiotics characterized by a core structure of 7-aminocephalosporanic acid (7-ACA)[1][2][3]. The stereochemistry at the C6 and C7 positions of the β-lactam ring is crucial for their biological activity. Naturally occurring and most clinically used cephalosporins possess a cis-configuration (6R, 7R)[4]. In contrast, trans-cephalosporins are synthetically derived isomers exhibiting a 6,7-trans configuration. This altered stereochemistry can significantly impact their interaction with bacterial enzymes, such as β-lactamases, and has been explored in the design of specialized molecular probes[5]. The elucidation of the precise three-dimensional structure of these novel compounds is paramount for understanding their structure-activity relationships and for the rational design of new therapeutic agents.

Synthesis of trans-Cephalosporins

The synthesis of trans-cephalosporins typically involves the epimerization of the C6 or C7 position of a naturally derived or synthetic cephalosporin intermediate. While specific protocols vary depending on the desired side chains at the C3 and C7 positions, a general approach involves the chemical manipulation of the 7-amino group[4][5]. These synthetic routes often yield a mixture of isomers, necessitating robust purification and analytical techniques to isolate and characterize the desired trans-isomer.

Spectroscopic Methods for Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous determination of the chemical structure of trans-cephalosporins.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure and stereochemistry of cephalosporins in solution. Both ¹H and ¹³C NMR are employed to identify the carbon skeleton and the connectivity of protons.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified trans-cephalosporin derivative in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard one-dimensional spectra are typically acquired first. For more complex structures, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish proton-proton and proton-carbon correlations.

-

Spectral Analysis: The chemical shifts (δ), coupling constants (J), and signal multiplicities are analyzed to assign all proton and carbon signals to their respective atoms in the molecule. The coupling constants between the protons at C6 and C7 are particularly critical for confirming the trans-stereochemistry. In cis-cephalosporins, the J-coupling is typically around 5 Hz, whereas a smaller coupling constant is expected for the trans-isomer.

Table 1: Representative ¹H NMR Chemical Shifts for Cephalosporin Core Protons

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 5.0 - 5.2 | d | ~2 (for trans) |

| H-7 | 5.5 - 5.8 | d | ~2 (for trans) |

| H-2 (CH₂) | 3.4 - 3.7 | ABq | 18 |

Note: Specific chemical shifts will vary depending on the substituents at C3 and C7.

Table 2: Representative ¹³C NMR Chemical Shifts for the Cephalosporin Core

| Carbon | Chemical Shift (ppm) |

| C-2 | 20 - 30 |

| C-3 | 120 - 140 |

| C-4 | 160 - 170 |

| C-6 | 55 - 60 |

| C-7 | 57 - 62 |

| C-8 (C=O) | 165 - 175 |

Note: These are approximate ranges and are highly dependent on the specific derivative.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule, providing crucial evidence for the cephalosporin core structure.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

-

Spectral Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the cephalosporin molecule.

Table 3: Characteristic Infrared Absorption Frequencies for Cephalosporins

| Functional Group | Wavenumber (cm⁻¹) |

| β-lactam C=O stretch | 1750 - 1780 |

| Amide C=O stretch | 1650 - 1680 |

| Carboxylate C=O stretch | 1550 - 1610 |

| N-H stretch | 3200 - 3400 |

| C-H stretch | 2850 - 3000 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming the elemental composition and aiding in the identification of substituents.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined. High-resolution mass spectrometry (HRMS) is often used to obtain the exact mass and deduce the elemental formula.

-

Fragmentation Analysis: The fragmentation pattern is analyzed to gain further structural information about the different parts of the molecule.

X-ray Crystallography for Absolute Structure Determination

While spectroscopic methods provide a wealth of structural information, single-crystal X-ray crystallography is the definitive technique for determining the absolute three-dimensional structure of a molecule, including the precise stereochemistry at all chiral centers.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: High-quality single crystals of the this compound derivative are grown from a suitable solvent or solvent mixture. This is often the most challenging step.

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined and the structure is refined to obtain precise bond lengths, bond angles, and torsional angles. This data provides unequivocal proof of the trans-configuration at C6 and C7.

Table 4: Representative X-ray Crystallography Data Parameters

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions (Å) | The lengths of the sides of the unit cell (a, b, c). |

| Unit Cell Angles (°) | The angles between the unit cell axes (α, β, γ). |

| Resolution (Å) | A measure of the level of detail in the electron density map. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Visualizing the Elucidation Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the structure elucidation process.

Caption: Workflow for the chemical structure elucidation of trans-cephalosporins.

Caption: Logical relationships in NMR-based structure elucidation.

Conclusion

The structural elucidation of trans-cephalosporins is a multi-faceted process that relies on a synergistic combination of synthetic chemistry, advanced spectroscopic techniques, and X-ray crystallography. While NMR, IR, and mass spectrometry provide the foundational data for proposing a chemical structure, single-crystal X-ray diffraction remains the gold standard for unequivocally determining the absolute stereochemistry. The detailed methodologies and data presented in this guide offer a robust framework for researchers and scientists engaged in the development and characterization of these novel and promising cephalosporin derivatives.

References

- 1. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Total synthesis of beta-lactam antibiotics. IV. Epimerization of 6(7)-aminopenicillins and -cephalosporins from alpha to beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Synthesis of 7 beta-(6-substituted-2-quinolone-3-acetamido)cephalosporins] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of trans-Cephalosporins

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cephalosporins represent a cornerstone of antibacterial therapy, exerting their bactericidal effect through the inhibition of bacterial cell wall synthesis. Their mechanism is intrinsically linked to their three-dimensional structure, particularly the stereochemistry of the fused β-lactam and dihydrothiazine rings. This guide delves into the nuanced, yet critical, role of this stereochemistry, focusing on the distinction between the clinically ubiquitous cis-cephalosporins and the synthetically derived trans-cephalosporins. While conventional cephalosporin drugs possess a cis-(6R,7R) configuration essential for potent antibacterial activity via penicillin-binding protein (PBP) inhibition, the trans configuration has been ingeniously exploited to create highly specific molecular probes for the detection of β-lactamase enzymes, a primary driver of antibiotic resistance. This document provides a comprehensive overview of the mechanism of action of both isomers, with a special focus on the design, function, and application of trans-cephalosporins in the context of antimicrobial resistance research.

The Core Mechanism of Action of Conventional (cis)-Cephalosporins

The antibacterial efficacy of all β-lactam antibiotics, including cephalosporins, stems from their ability to disrupt the synthesis of the peptidoglycan layer, a critical component of the bacterial cell wall.[1][2] This mechanism can be dissected into several key stages:

-

Target Identification: The primary targets of cephalosporins are a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[1][2] These enzymes, which include transpeptidases, carboxypeptidases, and endopeptidases, are essential for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide side chains.[1]

-

Molecular Mimicry: The β-lactam ring of cephalosporins mimics the D-Ala-D-Ala moiety of the natural PBP substrate.[1][3] This structural similarity allows the cephalosporin molecule to enter the active site of the PBP.

-

Covalent Inhibition: Once in the active site, a nucleophilic serine residue attacks the carbonyl carbon of the β-lactam ring. This reaction is highly favorable due to the significant ring strain of the four-membered β-lactam. The ring opens, and a stable, covalent acyl-enzyme intermediate is formed.[4]

-

Enzyme Inactivation: The formation of this covalent bond effectively inactivates the PBP, preventing it from carrying out its physiological function of cell wall cross-linking. The deacylation process, which would regenerate the active enzyme, is extremely slow for cephalosporins.

-

Bactericidal Effect: The inhibition of multiple PBP molecules leads to a compromised cell wall that can no longer withstand the internal osmotic pressure of the bacterium. This results in cell lysis and death, hence the bactericidal nature of these antibiotics.[2]

The Critical Role of Stereochemistry

The naturally occurring and clinically effective cephalosporins exclusively possess a cis-stereochemistry at the C6 and C7 positions of the cephem nucleus, specifically the (6R,7R) absolute configuration.[5] This precise three-dimensional arrangement is crucial for orienting the acylamino side chain and the reactive β-lactam ring correctly within the PBP active site to ensure efficient acylation. Any deviation from this stereochemistry, such as epimerization to the trans configuration, dramatically reduces or abolishes antibacterial activity by hindering effective binding to PBPs.

trans-Cephalosporins: A Shift in Paradigm from Antibacterial Agent to Diagnostic Probe

The term "trans-cephalosporin" does not refer to a class of therapeutic antibiotics. Instead, it describes synthetic cephalosporin analogues where the stereochemistry at the C6 and C7 positions is trans. These molecules generally lack significant direct antibacterial activity because their shape is not optimal for inhibiting the PBPs responsible for cell wall synthesis. However, this unique stereochemistry has proven to be a powerful tool for a different purpose: the specific detection of β-lactamase enzymes.[3]

β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics by hydrolyzing the β-lactam ring before it can reach its PBP target.[3] The design of this compound probes leverages the fact that the active sites of some β-lactamases, particularly certain metallo-β-lactamases (MBLs), can accommodate the altered stereochemistry of a trans-configured substrate more readily than other β-lactamase classes or PBPs.[3][6][7]

Mechanism of Action of this compound Probes

The mechanism of this compound probes is one of specific enzyme recognition and signal generation.

-

Selective Recognition and Cleavage: A this compound core is synthesized to be a preferential substrate for a specific class of β-lactamases (e.g., MBLs like IMP-1). The bulky or unique conformation of the trans-isomer can enhance selectivity, fitting into the active site of the target β-lactamase while being a poor substrate for other β-lactamases or PBPs.[3]

-

Hydrolysis of the β-Lactam Ring: The target β-lactamase hydrolyzes the β-lactam ring of the this compound probe.

-

Signal Generation: The probe is designed with a "reporter" molecule attached at the C3 position. The hydrolysis of the β-lactam ring triggers a cascade of electronic rearrangements, leading to the cleavage and release of this reporter molecule. The released reporter then generates a detectable signal, such as light (bioluminescence) or fluorescence.

A notable example is the bioluminogenic probe (s)-CL-6 , which conjugates a 6,7-trans-cephalosporin to D-luciferin.[7] When a target MBL cleaves the β-lactam ring, D-luciferin is released, which in the presence of luciferase and ATP, produces a strong bioluminescent signal.

Visualization of the Probe Mechanism

Below is a diagram illustrating the activation of a generic this compound-based reporter probe by a target β-lactamase.

Caption: Workflow of a this compound probe activation by a target β-lactamase.

Quantitative Data

Quantitative data for trans-cephalosporins is sparse and primarily found in specialized research literature focused on probe development. It is not typically presented in the context of antibacterial efficacy (e.g., Minimum Inhibitory Concentrations). The key parameters are related to the kinetics of β-lactamase interaction.

Table 1: Kinetic Parameters of Various β-Lactams with Class C β-Lactamases (Note: This table represents data for conventional cis-cephalosporins to provide a baseline for understanding β-lactamase interactions. Specific kinetic data for trans-cephalosporins is not widely published.)

| Compound | β-Lactamase Source | k | K | k |

| Nitrocefin | P99 (E. cloacae) | 960 | 48 | 20 |

| Cephaloridine | P99 (E. cloacae) | 2000 | 740 | 2.7 |

| Cefazolin | P99 (E. cloacae) | 1200 | 230 | 5.2 |

| Cefotaxime | P99 (E. cloacae) | 0.01 | 0.5 | 0.02 |

| Cefoxitin | P99 (E. cloacae) | 0.17 | 1.1 | 0.15 |

Data adapted from a survey of Class C β-lactamases. The low kcat values for cefotaxime and cefoxitin suggest rate-limiting deacylation, indicating they are poor substrates and, consequently, more effective inhibitors.[8]

Experimental Protocols

The methodologies for studying cephalosporins involve organic synthesis, biochemical assays to determine enzyme kinetics, and microbiological testing.

Synthesis of 6,7-trans-Cephalosporins

The synthesis of trans-cephalosporins is a non-trivial process that involves the epimerization of the natural cis-isomer. A general procedure involves creating the 7α-amino intermediate and then re-acylating it.

Protocol: Epimerization of 7α-Amino-cephalosporins to the 7β-Amino Epimer (This is a generalized representation based on established chemical principles, as detailed protocols are proprietary or found within specialized literature.)

-

Starting Material: A 7α-amino-cephalosporanic acid derivative.

-

Base-catalyzed Epimerization: The α-amino group is treated with a suitable base to facilitate epimerization to the more thermodynamically stable β-amino configuration. This process can be complex and requires careful control of reaction conditions to avoid degradation of the β-lactam ring.

-

Acylation: The resulting 7β-amino intermediate is then acylated with the desired R1 side chain to yield the final this compound analogue.

-

Purification: The final product is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

β-Lactamase Inhibition Assay

This protocol determines the kinetic parameters of a β-lactamase enzyme with a cephalosporin substrate.

Protocol: Spectrophotometric Assay of β-Lactamase Activity

-

Reagents: Purified β-lactamase enzyme, chromogenic cephalosporin substrate (e.g., nitrocefin), test compound (this compound), and assay buffer (e.g., phosphate buffer, pH 7.0).

-

Instrumentation: UV-Vis spectrophotometer.

-

Procedure: a. Prepare a solution of the β-lactamase enzyme in the assay buffer. b. In a cuvette, mix the enzyme solution with varying concentrations of the test compound and incubate for a defined period. c. Initiate the reaction by adding a known concentration of nitrocefin. The hydrolysis of nitrocefin results in a color change that can be monitored by measuring the absorbance at a specific wavelength (e.g., 486 nm). d. Record the change in absorbance over time to determine the initial velocity of the reaction.

-

Data Analysis: The kinetic parameters (K

m, Vmax, kcat, and Ki) are calculated by fitting the velocity data to the Michaelis-Menten and relevant inhibition models.

Visualization of Experimental Workflow

Caption: Generalized workflows for the synthesis and testing of this compound probes.

Conclusion

The mechanism of action of cephalosporins is a testament to the importance of stereochemistry in drug design. While the natural cis-(6R,7R) configuration is indispensable for the potent antibacterial activity of therapeutic cephalosporins by targeting PBPs, the synthetic trans configuration has been ingeniously repurposed. trans-Cephalosporins serve not as antibiotics, but as highly specific molecular probes for the detection of β-lactamase enzymes. Their mechanism is one of selective enzymatic activation leading to signal generation, providing a powerful tool for diagnosing and studying antibiotic resistance. This guide highlights the dual nature of the cephalosporin scaffold, demonstrating how a subtle change in stereochemistry can fundamentally shift a molecule's biological function from a therapeutic agent to a sophisticated diagnostic reagent. Continued exploration in this area may lead to even more refined tools for combating the global challenge of antimicrobial resistance.

References

- 1. Mechanism of inhibition of chromosomal beta-lactamases by third-generation cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cephalosporin - Wikipedia [en.wikipedia.org]

- 3. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modified Penicillin Molecule with Carbapenem-Like Stereochemistry Specifically Inhibits Class C β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacyconcepts.in [pharmacyconcepts.in]

- 6. iponline.cipc.co.za [iponline.cipc.co.za]

- 7. gaomingyuan.com [gaomingyuan.com]

- 8. A survey of the kinetic parameters of class C beta-lactamases. Cephalosporins and other beta-lactam compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Antibacterial Spectrum of Cephalosporins

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ambiguity of "trans-Cephalosporin"

The term "this compound" is not a standard classification within the field of medicinal chemistry or microbiology. Cephalosporins are a major class of β-lactam antibiotics, and their classification is typically based on their spectrum of antibacterial activity, which has led to their grouping into "generations."[1][2] It is plausible that "trans" may refer to a specific stereochemical configuration of a substituent on the core cephalosporin structure (7-aminocephalosporanic acid). Stereoisomerism can play a critical role in the biological activity of drugs. For instance, isomerization of the double bond in the dihydrothiazine ring of cephalosporins can lead to their inactivation.[3] However, without a more specific context, this guide will focus on the well-established classes of cephalosporins to provide a comprehensive overview of their in vitro antibacterial spectrum.

Cephalosporins are bactericidal antibiotics that disrupt the synthesis of the peptidoglycan layer of bacterial cell walls.[2][4] They achieve this by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][4][5]

Generations of Cephalosporins and Their Antibacterial Spectrum

The successive generations of cephalosporins generally show an increased spectrum of activity against Gram-negative bacteria, sometimes with a concurrent decrease in activity against Gram-positive organisms.[1][4]

-

First-generation cephalosporins are most active against Gram-positive bacteria such as Staphylococcus and Streptococcus.[4]

-

Second-generation cephalosporins have enhanced activity against some Gram-negative bacteria.

-

Third-generation cephalosporins have a broad spectrum of activity against Gram-negative bacteria and are particularly useful against Enterobacteriaceae.[6] Some, like ceftazidime, are active against Pseudomonas aeruginosa.[6]

-

Fourth-generation cephalosporins possess a broader spectrum of activity that includes both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[1] They are also more resistant to some β-lactamases.[7]

-

Fifth-generation cephalosporins, such as ceftaroline, are notable for their activity against methicillin-resistant Staphylococcus aureus (MRSA).[5][8]

Quantitative In Vitro Antibacterial Spectrum

The in vitro activity of an antibiotic is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC values for representative cephalosporins against a range of clinically significant bacteria. MIC values are typically reported as MIC₅₀ (the concentration that inhibits 50% of isolates) and MIC₉₀ (the concentration that inhibits 90% of isolates).

Table 1: In Vitro Activity of Representative Cephalosporins (MIC in µg/mL)

| Organism | Cefazolin (1st Gen) | Cefuroxime (2nd Gen) | Ceftriaxone (3rd Gen) | Cefepime (4th Gen) | Ceftaroline (5th Gen) |

| Staphylococcus aureus (MSSA) | 0.25 - 1 | 0.5 - 2 | 1 - 4 | 1 - 4 | 0.25 - 1 |

| Staphylococcus aureus (MRSA) | R | R | R | R | 0.5 - 2[8] |

| Streptococcus pneumoniae | ≤0.06 - 0.5 | ≤0.06 - 1 | ≤0.06 - 0.5 | ≤0.06 - 0.5 | ≤0.03 - 0.25 |

| Escherichia coli | 2 - 8 | 2 - 16 | ≤0.06 - 0.5 | ≤0.06 - 0.25 | 0.12 - 1 |

| Klebsiella pneumoniae | 2 - 8 | 4 - 16 | ≤0.06 - 0.5 | ≤0.06 - 0.5 | 0.12 - 1 |

| Pseudomonas aeruginosa | R | R | 16 - >64 | 2 - 16 | R |

| Enterococcus faecalis | R | R | R | R | R |

R: Resistant. Data compiled from various sources and represents a general range.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a standardized method for determining the MIC of an antimicrobial agent.[9]

Objective: To determine the lowest concentration of a cephalosporin that inhibits the visible growth of a bacterial isolate.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Stock solution of the cephalosporin to be tested

-

Sterile diluent (e.g., saline or water)

Procedure:

-

Preparation of Antibiotic Dilutions:

-

A serial two-fold dilution of the cephalosporin is prepared in MHB in the wells of a 96-well plate.

-

The final volume in each well is typically 100 µL.

-

A growth control well (containing only MHB and inoculum) and a sterility control well (containing only MHB) are included.

-

-

Inoculum Preparation:

-

A few colonies of the test bacterium are suspended in a sterile broth and incubated until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Each well (except the sterility control) is inoculated with the standardized bacterial suspension.

-

The plate is incubated at 35-37°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

-

Visualizations

Mechanism of Action of Cephalosporins

The following diagram illustrates the mechanism by which cephalosporins inhibit bacterial cell wall synthesis.

Caption: Mechanism of cephalosporin action.

Experimental Workflow for MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) is depicted below.

Caption: Workflow for MIC determination.

Disclaimer: This document is intended for informational purposes for a technical audience. The data presented is a summary from various scientific sources and should not be used for clinical decision-making. For clinical applications, please refer to the latest guidelines from regulatory bodies such as the FDA and CLSI.[10]

References

- 1. urology-textbook.com [urology-textbook.com]

- 2. scienceprofonline.com [scienceprofonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Cephalosporin - Wikipedia [en.wikipedia.org]

- 5. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Review of in vitro activity of third-generation cephalosporins and other newer beta-lactam antibiotics against clinically important bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibacterial in vitro activity of fourth generation cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Antimicrobial Activity of a New Cephalosporin, Ceftaroline, and Determination of Quality Control Ranges for MIC Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [In vitro susceptibility testing of 446 clinical isolates of gram-positive bacteria to new quinolones, carbapenems and cephalosporins] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]

An In-depth Technical Guide to the Stereochemistry of "trans-Cephalosporin"

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of carbapenem-resistant bacteria poses a significant threat to global health. A key driver of this resistance is the production of carbapenemase enzymes, which inactivate a broad range of β-lactam antibiotics. This has spurred the development of novel diagnostic tools to rapidly identify carbapenemase-producing organisms. A promising strategy involves the use of stereochemically engineered "trans-cephalosporins." Unlike natural cephalosporins which possess a cis-stereochemistry at the C6 and C7 positions of the cephem nucleus, these synthetic analogues feature a trans-configuration. This subtle yet critical alteration renders them selectively susceptible to hydrolysis by carbapenemases, but not by other common β-lactamases. This selective cleavage forms the basis of innovative fluorogenic probes for the specific and rapid detection of carbapenem-resistant bacteria. This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and mechanism of action of trans-cephalosporins as they pertain to the development of these advanced diagnostic agents.

Introduction: The Stereochemical Imperative in Cephalosporin Activity

Cephalosporins, a cornerstone of antibacterial therapy, are characterized by a bicyclic core structure comprising a β-lactam ring fused to a dihydrothiazine ring. The stereochemistry of this cephem nucleus is paramount to their biological activity. In all naturally occurring and clinically utilized cephalosporins, the substituents at the C6 and C7 positions are oriented in a cis-configuration. This specific spatial arrangement is crucial for their recognition and inhibition of penicillin-binding proteins (PBPs), the enzymes responsible for bacterial cell wall synthesis.

However, the challenge of antimicrobial resistance, particularly the rise of carbapenemases, has driven the exploration of non-natural stereoisomers. Researchers have ingeniously engineered cephalosporin analogues with a trans-configuration at the C6 and C7 positions. This "trans-cephalosporin" scaffold has proven to be a valuable tool, not for direct therapeutic use, but as a highly specific substrate for the detection of carbapenemase activity.

The "this compound" Core: A Substrate for Carbapenemases

The key innovation of "trans-cephalosporins" lies in their selective hydrolysis by carbapenemases. While most β-lactamases are unable to efficiently hydrolyze the strained trans-β-lactam ring, carbapenemases exhibit a broader substrate profile and can cleave this engineered cephalosporin. This selective enzymatic action is the foundation for the design of fluorogenic probes for carbapenemase detection.

Mechanism of Action in Fluorogenic Probes

Fluorogenic probes based on trans-cephalosporins are designed to be non-fluorescent in their intact state. The this compound core is chemically linked to a fluorophore, which is quenched. In the presence of carbapenemase-producing bacteria, the enzyme hydrolyzes the β-lactam ring of the this compound. This cleavage event triggers a cascade of chemical reactions that ultimately release the fluorophore from its quencher, resulting in a detectable fluorescent signal.

Synthesis of "this compound" Analogs

The synthesis of cephalosporins with a trans-stereochemistry at the C6 and C7 positions requires a multi-step approach that deviates from the biosynthetic pathways of their natural counterparts. While specific protocols vary depending on the desired side chains and reporter molecules, a general synthetic strategy can be outlined.

General Synthetic Workflow

The synthesis typically begins with a readily available starting material, such as 7-aminocephalosporanic acid (7-ACA). The key step involves the epimerization at C7 to create the trans relationship between the substituents at C6 and C7.

An In-depth Technical Guide on trans-Cephalosporin and its β-Lactam Ring Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephalosporins are a cornerstone of antibacterial therapy, characterized by a β-lactam ring fused to a dihydrothiazine ring. The stereochemistry of this bicyclic system, specifically the cis-configuration at the bridgehead C6 and C7 positions, is a hallmark of all clinically utilized cephalosporins. This guide delves into the lesser-known trans-fused cephalosporin scaffold, a key intermediate in the landmark total synthesis of Cephalosporin C by R.B. Woodward. We will explore the profound impact of this stereochemical difference on the stability of the critical β-lactam ring, providing a comprehensive overview of its synthesis, structural characteristics, and the underlying principles governing its reactivity. This document serves as a technical resource for researchers in medicinal chemistry, drug development, and infectious diseases, offering insights into the structure-activity relationships that define this vital class of antibiotics.

Introduction: The Significance of Stereochemistry in Cephalosporins

The bactericidal action of cephalosporins stems from their ability to inhibit bacterial cell wall synthesis by acylating the active site of penicillin-binding proteins (PBPs). This process is critically dependent on the reactivity of the four-membered β-lactam ring, which is, in turn, governed by its ring strain and the stereoelectronic arrangement of its substituents.

Naturally occurring and clinically effective cephalosporins exclusively possess a cis-stereochemistry at the C6 and C7 positions of the 7-aminocephalosporanic acid (7-ACA) nucleus. This configuration is crucial for their biological activity. The concept of a trans-cephalosporin, while not a clinically used entity, is of significant academic and practical interest as it emerged as a pivotal intermediate in the elegant total synthesis of Cephalosporin C by Woodward. The synthesis highlighted that the trans-isomer is a tangible, albeit transient, chemical entity. Understanding the stability and reactivity of this trans-isomer provides invaluable insights into the fundamental chemistry of β-lactam antibiotics.

The Woodward Synthesis: A Pathway to trans- and cis-Cephalosporins

The total synthesis of Cephalosporin C, a landmark achievement in organic chemistry, provides the primary context for the generation and transformation of a this compound intermediate. The key steps involving the stereochemical control of the β-lactam ring are outlined below.

Formation of the trans-Hydroxyl Ester

The synthesis commences with L-cysteine, which is elaborated to form a bicyclic intermediate. A crucial step involves the introduction of a hydroxyl group, which results in the formation of a trans-hydroxyl ester. This intermediate possesses a β-lactam ring with a trans-relationship between the hydrogen at C6 and the hydroxyl group at C7.

Stereochemical Inversion to the cis-Amino Ester

The pivotal transformation in the Woodward synthesis is the inversion of stereochemistry at the C7 position. This is accomplished through a multi-step sequence:

-

Mesylation: The hydroxyl group of the trans-hydroxyl ester is converted into a good leaving group by reacting it with methanesulfonyl chloride.

-

Azide Displacement: The mesylate is then displaced by an azide ion (N₃⁻) in an Sₙ2 reaction. This nucleophilic substitution proceeds with an inversion of configuration, leading to a cis-azido ester.

-

Reduction: Finally, the azide group is reduced to an amine, yielding the desired cis-amino ester, which is the direct precursor to the final cephalosporin structure.

This elegant stereochemical inversion underscores the deliberate and controlled manipulation of the cephalosporin core to achieve the biologically active cis-conformation.

β-Lactam Ring Stability: A Comparative Analysis of cis- and trans-Cephalosporins

While direct quantitative kinetic data comparing the hydrolysis of the trans-hydroxyl ester intermediate and the corresponding cis-amino ester from the Woodward synthesis is scarce in the literature, the principles of β-lactam chemistry and the observed reactivity in the synthetic sequence allow for a robust qualitative and inferred quantitative comparison.

The stability of the β-lactam ring is inversely proportional to its ring strain and the degree of amide resonance. The fusion of the β-lactam ring to the dihydrothiazine ring introduces significant strain, which is essential for its antibacterial activity. The stereochemistry of this fusion plays a critical role in modulating this strain.

It is generally understood that the cis-fused ring system of natural cephalosporins is more strained and therefore more reactive than a hypothetical, more relaxed trans-fused system. This increased reactivity of the cis-isomer is a key factor in its potent acylation of PBPs. The Woodward synthesis itself provides an implicit clue to the relative stabilities. The trans-hydroxyl ester is a stable, isolable intermediate that requires activation (mesylation) to undergo substitution. The subsequent reaction to the cis-azide and then the cis-amine proceeds efficiently, with the final cyclization to the cephem nucleus locking in the more reactive cis-conformation.

Quantitative Data on Related Cephalosporin Isomers

Although direct data for the Woodward intermediates is unavailable, studies on the degradation kinetics of C7-epimers of cephalosporins in aqueous solutions provide valuable insights. Epimerization at the C7 position can influence the stability of the β-lactam ring. For instance, the hydrolysis of cefdinir leads to a mixture of diastereoisomers, and the rate of C-6 epimerization has been studied.[1] Similarly, the hydrolysis of cefixime in buffer solutions shows pH-dependent degradation, with the formation of a 7-epimer under basic conditions.[2]

While not a direct comparison of the Woodward intermediates, these studies demonstrate that stereochemical changes at the C7 position significantly impact the degradation pathways and kinetics of cephalosporins. It is reasonable to extrapolate that the fundamental change from a trans- to a cis-ring fusion would have an even more pronounced effect on β-lactam stability.

Table 1: Comparative Stability of Cephalosporin Stereoisomers (Inferred and from Analogous Systems)

| Stereoisomer | Relative Ring Strain | Predicted β-Lactam Ring Stability | Antibacterial Activity | Notes |

| cis-Cephalosporin | Higher | Lower (more reactive) | High | The biologically active conformation. The increased ring strain enhances the electrophilicity of the β-lactam carbonyl, facilitating PBP acylation. |

| This compound | Lower | Higher (less reactive) | Low to negligible | A synthetic intermediate. The more relaxed ring conformation leads to a less reactive β-lactam, rendering it a poor inhibitor of PBPs. |

Experimental Protocols

The following are detailed methodologies for the key transformations involving the trans- and cis-cephalosporin intermediates as described in the Woodward synthesis.

Synthesis of the trans-Hydroxyl Ester Intermediate

-

Starting Material: Protected L-cysteine derivative.

-

Procedure: A multi-step sequence involving the formation of a thiazolidine, followed by acylation and esterification. The key step is the introduction of a hydrazine group, followed by oxidation with lead tetraacetate (Pb(OAc)₄), which yields the trans-hydroxyl ester.[3]

-

Purification: The product is typically purified by column chromatography on silica gel.

-

Characterization: The structure and stereochemistry of the trans-hydroxyl ester are confirmed by ¹H NMR and ¹³C NMR spectroscopy, and in some cases, by X-ray crystallography.

Stereochemical Inversion to the cis-Amino Ester

-

Starting Material: trans-Hydroxyl ester.

-

Step 1: Mesylation

-

Reagents: Methanesulfonyl chloride (MsCl), diisopropylethylamine (DIPEA).

-

Solvent: Dimethylformamide (DMF).

-

Procedure: The trans-hydroxyl ester is dissolved in DMF and cooled. DIPEA and MsCl are added sequentially, and the reaction is stirred until completion.

-

-

Step 2: Azide Displacement

-

Reagent: Sodium azide (NaN₃).

-

Solvent: Aqueous DMF.

-

Procedure: An aqueous solution of NaN₃ is added to the reaction mixture containing the mesylate. The reaction is stirred, leading to the formation of the cis-azido ester via Sₙ2 inversion.

-

-

Step 3: Reduction

-

Reagent: Aluminum amalgam (Al-Hg).

-

Solvent: Methanol (MeOH).

-

Procedure: The cis-azido ester is dissolved in methanol and treated with aluminum amalgam. The reaction mixture is stirred until the azide is fully reduced to the amine, yielding the cis-amino ester.[4]

-

-

Purification and Characterization: The final cis-amino ester is purified by chromatography and characterized by NMR spectroscopy and other analytical techniques to confirm the stereochemical inversion.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key synthetic transformations and the proposed mechanism of PBP inhibition.

Caption: Woodward Synthesis of Cephalosporin C.

Caption: Mechanism of PBP Inhibition by cis-Cephalosporin.

Conclusion

References

- 1. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Affinity of cefoperazone for penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Computational analysis of the interactions of a novel cephalosporin derivative with β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on "trans-Cephalosporin" Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The antibacterial efficacy of cephalosporin antibiotics is critically dependent on the stereochemistry of the bicyclic core, 7-aminocephalosporanic acid (7-ACA). The naturally occurring and biologically active cephalosporins possess a cis-stereochemistry at the C6 and C7 positions of the β-lactam ring. However, early research into the structure-activity relationships (SAR) of cephalosporins involved the synthesis and evaluation of the unnatural trans-isomers to understand the spatial requirements for antibacterial activity. This technical guide provides an in-depth overview of the early research on these "trans-cephalosporin" derivatives, focusing on their synthesis, biological evaluation, and the mechanistic insights gained from these studies.

Core Concepts: The Significance of C6/C7 Stereochemistry

The β-lactam ring is the pharmacophore of cephalosporins, responsible for their inhibitory action on bacterial cell wall synthesis. The specific three-dimensional arrangement of the substituents on this ring, particularly the acylamino side chain at C7 and the hydrogen at C6, is crucial for binding to penicillin-binding proteins (PBPs), the target enzymes. In naturally occurring cephalosporins, the C6 hydrogen and the C7 acylamino group are in a cis configuration. Early researchers hypothesized that altering this stereochemistry to a trans configuration would significantly impact the molecule's shape and, consequently, its biological activity.

Synthesis of 6,7-trans-Cephalosporin Derivatives

The synthesis of 6,7-trans-cephalosporin derivatives presented a significant challenge to early organic chemists. The natural biosynthetic pathway exclusively produces the cis-isomer. Therefore, chemical methods were developed to epimerize the C7 position of natural cephalosporins or to achieve a trans-selective synthesis from acyclic precursors.

Experimental Protocol: Epimerization at C7

A common strategy to obtain the trans-isomer involved the epimerization of the C7-amino group of a 7-aminocephalosporanic acid derivative. The following is a generalized protocol based on early synthetic studies:

-

Protection of Carboxyl Group: The carboxylic acid at C4 is first protected, typically as a p-methoxybenzyl (PMB) or diphenylmethyl (DPM) ester, to prevent unwanted side reactions.

-

Formation of a Schiff Base: The C7-amino group is reacted with an aldehyde, such as benzaldehyde, to form a Schiff base (an imine).

-

Epimerization: The crucial step involves the treatment of the Schiff base with a base, such as 1,5-diazabicyclo[5.4.0]undec-5-ene (DBU) or triethylamine. The base abstracts the acidic proton at C7, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of the cis and trans isomers. The ratio of the isomers is dependent on the reaction conditions and the nature of the substituents.

-

Hydrolysis of Schiff Base: The Schiff base of the isomer mixture is then hydrolyzed under acidic conditions to regenerate the free amino group.

-

Separation of Isomers: The resulting mixture of the cis and trans 7-aminocephalosporanic acid esters is then separated using chromatographic techniques, such as column chromatography.

-

Acylation and Deprotection: The separated trans-7-aminocephalosporanic acid ester is then acylated with a desired side chain, followed by deprotection of the C4-carboxyl group to yield the final this compound derivative.

Experimental Workflow for Epimerization

Caption: Generalized workflow for the synthesis of this compound derivatives via C7 epimerization.

Biological Activity of this compound Derivatives

Early studies consistently demonstrated that the 6,7-trans-cephalosporin derivatives exhibited significantly reduced antibacterial activity compared to their corresponding natural cis-isomers. This finding underscored the critical importance of the cis-stereochemistry for potent antibacterial action.

Quantitative Data: Comparative Antibacterial Activity

The following table summarizes hypothetical comparative data based on the trends reported in early literature. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

| Cephalosporin Derivative | Stereochemistry | MIC (µg/mL) vs. Staphylococcus aureus | MIC (µg/mL) vs. Escherichia coli |

| Cephalothin | cis | 0.5 | 8 |

| trans-Cephalothin | trans | > 128 | > 128 |

| Cephalexin | cis | 4 | 16 |

| trans-Cephalexin | trans | > 256 | > 256 |

Note: The data presented are illustrative and intended to reflect the general findings of early research, which showed a dramatic loss of activity in the trans-isomers.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of cephalosporins is the inhibition of bacterial cell wall synthesis by acylating the active site of penicillin-binding proteins (PBPs).[1] The reduced activity of the trans-isomers is attributed to a poor fit within the active site of these enzymes.

Signaling Pathway: Inhibition of Peptidoglycan Synthesis

References

Methodological & Application

Synthesis of a trans-Cephalosporin Intermediate for Laboratory-Scale Production of Cephalosporin Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of a key intermediate in the production of semi-synthetic cephalosporin antibiotics. The synthesis of cephalosporins, a critical class of β-lactam antibiotics, involves the intricate construction of a bicyclic system composed of a β-lactam ring fused to a dihydrothiazine ring. While the final therapeutically active cephalosporins possess a cis-stereochemistry in the β-lactam ring, the synthesis pathway can involve a trans-configured intermediate. This protocol outlines a representative multi-step synthesis, culminating in the formation of the cephalosporin nucleus, which can then be further modified to produce a variety of cephalosporin derivatives. The procedures detailed herein are based on established chemical principles and synthetic routes, providing a foundational methodology for researchers in the field of medicinal chemistry and drug development.

Introduction

Cephalosporins are a cornerstone in the treatment of bacterial infections, valued for their broad spectrum of activity and favorable safety profile.[1] The core of all cephalosporins is the 7-aminocephalosporanic acid (7-ACA) nucleus, which consists of a β-lactam ring fused to a dihydrothiazine ring.[1] The chemical modification of 7-ACA has led to the development of numerous semi-synthetic cephalosporins with enhanced antibacterial properties.[1]

The synthesis of the cephalosporin framework is a significant undertaking in organic chemistry. A landmark in this field is the total synthesis of Cephalosporin C by R.B. Woodward, which started from L-cysteine.[2][3] A key feature of this and other cephalosporin syntheses is the stereocontrolled formation of the β-lactam ring. While the final active compounds exhibit a cis-relationship between the hydrogens at positions 6 and 7 of the cephalosporin nucleus, the synthetic pathway can proceed through intermediates with a trans-configuration. For instance, Woodward's synthesis involved the formation of a trans-hydroxyl ester, which was subsequently converted to the necessary cis-amino ester for cyclization into the β-lactam ring.[2][4]

This application note details a laboratory-scale protocol for the synthesis of a cephalosporin derivative, focusing on the acylation of the 7-amino group of a cephalosporanic acid derivative. This process is a common final step in the preparation of many commercial cephalosporin antibiotics. The provided protocol for the synthesis of Cefazolin, a first-generation cephalosporin, from a 7-ACA derivative serves as a practical example.

Experimental Protocols

This section provides a detailed methodology for the synthesis of Cefazolin, a semi-synthetic cephalosporin, from a derivative of 7-aminocephalosporanic acid (7-ACA).

Materials and Equipment

-

7-amino-3-(2-methyl-1,3,4-thiadiazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid hydrochloride (TDA-HCl)

-

1H-tetrazole-1-acetyl chloride

-

N,N-dimethylacetamide (DMAc)

-

Water (deionized)

-

Sodium acetate

-

Hydrochloric acid (concentrated)

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Ice bath

-

Buchner funnel and filter paper

-

pH meter

-

Standard laboratory glassware

Synthesis of Cefazolin

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 7-amino-3-(2-methyl-1,3,4-thiadiazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid hydrochloride (TDA-HCl) in N,N-dimethylacetamide (DMAc). Cool the suspension in an ice bath with stirring.

-

Acylation: Slowly add 1H-tetrazole-1-acetyl chloride to the cooled suspension. Continue stirring the reaction mixture in the ice bath for approximately 25 minutes.

-

Work-up and Precipitation: After the reaction period, remove the ice bath. Add deionized water to the reaction mixture, followed by the addition of sodium acetate. Stir the mixture to dissolve the sodium acetate. The pH of the resulting solution should be approximately 4.6.

-

Isolation of Unreacted Starting Material: A slight precipitate of unacylated TDA may form. If so, filter the mixture and wash the solid with a small amount of water.

-

Crystallization of Cefazolin: Warm the filtrate to approximately 30°C. Acidify the filtrate to a pH of 1.9 by the dropwise addition of concentrated hydrochloric acid. Seeding the solution with a small crystal of Cefazolin may be necessary to induce crystallization.

-

Isolation and Drying: Allow the crystals to form over a period of 20-30 minutes. Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold water and then dry them to obtain Cefazolin.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of Cefazolin. Please note that yields can vary based on reaction scale and purity of reagents.

| Parameter | Value | Reference |

| Starting Material | 7-amino-3-(2-methyl-1,3,4-thiadiazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid hydrochloride (TDA-HCl) | [5] |

| Acylating Agent | 1H-tetrazole-1-acetyl chloride | [5] |

| Solvent | N,N-dimethylacetamide (DMAc) | [5] |

| Reaction Temperature | 0-5 °C (ice bath) | [5] |

| Reaction Time | ~25 minutes | [5] |

| Precipitation pH | ~4.6 (with sodium acetate) | [5] |

| Crystallization pH | 1.9 (with HCl) | [5] |

| Product | Cefazolin | [5] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships in the synthesis of semi-synthetic cephalosporins.

Caption: General workflow for the synthesis of semi-synthetic cephalosporins.

Caption: Detailed workflow for the laboratory synthesis of Cefazolin.

Conclusion

The protocol provided in this application note offers a representative method for the laboratory-scale synthesis of a semi-synthetic cephalosporin. While the concept of a "trans-cephalosporin" as a final product is not standard, the involvement of trans-intermediates is a key aspect of certain synthetic routes to the stereochemically crucial cis-β-lactam core. The detailed synthesis of Cefazolin from a 7-ACA derivative serves as a practical guide for researchers. Adherence to the outlined procedures and careful control of reaction parameters are essential for successful synthesis and purification of the final cephalosporin product. Further research can focus on the development of novel cephalosporin derivatives by modifying the acyl side chain attached to the 7-amino position, potentially leading to new antibiotics with improved efficacy.

References

Application Notes & Protocols for the Quantification of Cephalosporin Isomers

These application notes provide a comprehensive overview of analytical methodologies for the quantification of cephalosporin antibiotics, with a specific focus on the separation and analysis of geometric isomers, herein hypothetically referred to as "trans-Cephalosporin." The protocols and data presented are generalized to serve as a framework for researchers, scientists, and drug development professionals. Specific parameters should be optimized based on the particular cephalosporin molecule of interest.

Introduction

Cephalosporins are a crucial class of β-lactam antibiotics widely used in clinical practice. During their synthesis or under certain storage conditions, cephalosporins can form various isomers, including geometric (cis/trans) isomers. The presence and concentration of these isomers are critical quality attributes to monitor, as they may exhibit different pharmacological activities, toxicities, or stability profiles. Therefore, robust and validated analytical methods are essential for their accurate quantification in drug substances and pharmaceutical formulations.

This document outlines a high-performance liquid chromatography (HPLC) method coupled with UV detection, a widely accepted technique for the analysis of cephalosporin isomers.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the method of choice for the separation and quantification of closely related compounds like isomers due to its high resolution and sensitivity. The following protocol describes a general HPLC-UV method that can be adapted for a specific "this compound" analysis.

Experimental Protocol: HPLC-UV Quantification

This protocol provides a starting point for method development and validation.

2.1.1. Materials and Reagents

-

Reference standards of the cephalosporin and its "trans" isomer (if available)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid or trifluoroacetic acid (for mobile phase modification)

-

Phosphate buffer components (e.g., monobasic and dibasic potassium phosphate)

2.1.2. Instrumentation

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column thermostat

-

UV-Vis or Diode Array Detector (DAD)

-

Chromatography data system (CDS) for data acquisition and processing

2.1.3. Chromatographic Conditions (Example)

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient Program | 0-2 min: 5% B; 2-15 min: 5-40% B; 15-18 min: 40-95% B; 18-20 min: 95% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (or the λmax of the specific cephalosporin) |

| Injection Volume | 10 µL |

2.1.4. Sample Preparation

-

Standard Solution: Accurately weigh and dissolve the reference standard of the cephalosporin in a suitable solvent (e.g., a mixture of water and acetonitrile) to obtain a stock solution of known concentration. Prepare a series of calibration standards by serial dilution.

-

Sample Solution: Prepare the sample containing the "this compound" by dissolving it in the same solvent as the standard to achieve a concentration within the calibration range.

-

Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

2.1.5. Data Analysis and Quantification

-

Identify the peaks corresponding to the cephalosporin and its "trans" isomer based on their retention times, which should be confirmed by analyzing the reference standards.

-

Construct a calibration curve by plotting the peak area of the main cephalosporin isomer against its concentration.

-

Quantify the "this compound" in the sample using the calibration curve of the main isomer, assuming a similar response factor, or by using a specific reference standard for the "trans" isomer if available.

Method Validation Parameters (Illustrative Data)

The following table summarizes typical performance characteristics of a validated HPLC method for isomer quantification.

| Parameter | Typical Acceptance Criteria | Example Result |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Range | 1 - 150 µg/mL | 1 - 150 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Precision (% RSD) | ≤ 2.0% | 0.8% |

| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.1 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 0.3 µg/mL |

| Specificity | No interference at the retention time of the analyte | Peak purity > 99% |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of "this compound" using HPLC.

Application Note: Quantitative Analysis of trans-Cephalosporin by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of trans-Cephalosporin in a research setting using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a trans-substituted cephalosporin identified as a potent inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme conferring broad antibiotic resistance.[1] The methodology presented here is based on established principles of cephalosporin analysis and is intended to provide a framework for researchers working on the development and characterization of this and similar compounds. The protocols cover sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

Cephalosporins are a major class of β-lactam antibiotics widely used in clinical practice.[2] The emergence of antibiotic resistance, particularly through enzymes like NDM-1, necessitates the development of new and effective inhibitors. This compound (Molecular Formula: C16H14N2O4S3, Molecular Weight: 394.49) is a promising inhibitor of NDM-1.[1][3] Accurate and precise quantification of this compound is essential for pharmacokinetic, pharmacodynamic, and drug metabolism studies.

LC-MS/MS is the preferred analytical technique for the determination of cephalosporins in complex biological matrices due to its high sensitivity and selectivity.[4][5] This application note outlines a comprehensive protocol for the analysis of this compound, including a detailed workflow, instrument parameters, and data presentation.

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted below.

Predicted Fragmentation Pathway

The fragmentation of cephalosporins in tandem mass spectrometry is well-characterized and typically involves the cleavage of the β-lactam ring.[6][7] While specific fragmentation data for the named "this compound" is not publicly available, a predicted pathway can be inferred from its structure and the known behavior of other cephalosporins. Electrospray ionization in positive mode (ESI+) is commonly used for cephalosporin analysis.[6]

Experimental Protocols

Sample Preparation

-

Matrix: Human plasma (or other relevant biological fluid).

-

Internal Standard (IS): A structurally similar cephalosporin not present in the sample should be chosen (e.g., Cefuroxime).

-

Procedure:

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add 20 µL of internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

-

Liquid Chromatography

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | See Table 1 |

Table 1: Liquid Chromatography Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 5.0 | 10 | 90 |

| 6.0 | 10 | 90 |

| 6.1 | 95 | 5 |

| 8.0 | 95 | 5 |

Mass Spectrometry

| Parameter | Setting |

| Instrument | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 60 psi |

| Curtain Gas | 35 psi |

| Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Collision Gas | Nitrogen |

Table 2: MRM Transitions and Parameters for this compound and a Representative Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |

| This compound | 395.0 | Predicted | 80 | 35 |

| Cefuroxime (IS) | 425.1 | 207.1 | 90 | 30 |

Note: The product ion for this compound needs to be determined experimentally by infusing a standard solution and performing a product ion scan.

Quantitative Data Summary

The following tables represent typical performance characteristics for the quantitative analysis of cephalosporins by LC-MS/MS. These values should be established and validated for the specific analysis of this compound.

Table 3: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | R² |

| This compound | 1 - 1000 | > 0.995 |

Table 4: Precision and Accuracy

| Analyte | QC Level (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| This compound | Low (3) | < 15 | < 15 | 85 - 115 |

| Mid (100) | < 15 | < 15 | 85 - 115 | |

| High (800) | < 15 | < 15 | 85 - 115 |

Conclusion

This application note provides a detailed framework for the development of a sensitive and specific LC-MS/MS method for the quantitative analysis of this compound. The outlined protocols for sample preparation, liquid chromatography, and mass spectrometry are based on established methodologies for the analysis of cephalosporins. While the specific fragmentation pattern and optimal mass spectrometry parameters for this compound need to be determined empirically, the information provided herein serves as a comprehensive starting point for researchers in the field of antibiotic drug development. The use of a robust and validated LC-MS/MS method will be crucial in advancing the understanding of the pharmacokinetic and pharmacodynamic properties of this novel NDM-1 inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery and development of cephalosporins - Wikipedia [en.wikipedia.org]

- 3. NB-64-32303-25mg | this compound [2757462-75-0] Clinisciences [clinisciences.com]

- 4. The stereochemistry of beta-lactam formation in cephalosporin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tsijournals.com [tsijournals.com]

- 6. targetmol.cn [targetmol.cn]

- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

In vivo efficacy studies of "trans-Cephalosporin" in animal models

Application Notes and Protocols: In Vivo Efficacy of "trans-Cephalosporin" in Animal Models

Introduction

Cephalosporins are a cornerstone of antibacterial therapy, and the development of novel derivatives with enhanced efficacy, particularly against resistant pathogens, is a critical area of research.[1][2] "this compound" represents a hypothetical, next-generation cephalosporin analog designed for enhanced stability and potent activity. These application notes provide a comprehensive framework for evaluating the in vivo efficacy of "this compound" using established and validated animal models. The protocols outlined below are designed for researchers, scientists, and drug development professionals to assess the pharmacokinetic profile and therapeutic efficacy of novel cephalosporin candidates.

The primary objectives of these studies are to:

-

Determine the pharmacokinetic (PK) and pharmacodynamic (PD) parameters of "this compound."

-

Evaluate the efficacy in localized and systemic infection models.

-

Establish a dose-response relationship to inform potential clinical applications.

Section 1: Pharmacokinetic (PK) Studies in Murine Models

A thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental to its development.[3][4][5] The following protocol describes a single-dose pharmacokinetic study in mice.

1.1. Experimental Protocol: Single-Dose Pharmacokinetics

-